4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane
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Overview
Description
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. Compounds of this type are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester precursor with an appropriate alkene. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in cross-coupling reactions to form complex organic molecules. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of polymers and other materials that require precise control over molecular structure.
Mechanism of Action
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a tetrahydropyran-2-yl group. This structural feature can influence its reactivity and the types of products it forms in chemical reactions.
Properties
Molecular Formula |
C15H27BO4 |
---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)but-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO4/c1-14(2)15(3,4)20-16(19-14)10-6-8-12-18-13-9-5-7-11-17-13/h6,10,13H,5,7-9,11-12H2,1-4H3 |
InChI Key |
RCXKQCXECXMTBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCOC2CCCCO2 |
Origin of Product |
United States |
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